molecular formula C14H21ClN2O2 B595128 (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217774-98-5

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

货号: B595128
CAS 编号: 1217774-98-5
分子量: 284.784
InChI 键: XIPMZIXJQLUJJK-ZOWNYOTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Stereochemical Configuration

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride features a piperidine ring substituted with an aminomethyl group at the 3-position and a benzyloxycarbonyl (Cbz) group at the 1-position. The molecular formula is C₁₄H₂₁ClN₂O₂ , with a molecular weight of 284.78 g/mol . The stereochemical configuration at the 3-position is defined as (S) , which distinguishes it from its (R) -enantiomer.

Key Structural Features:

  • Piperidine Ring : Adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the aminomethyl group and the carboxylate oxygen .
  • Aminomethyl Group : Positioned axially in the (S)-enantiomer, creating steric interactions with the benzyl group .
  • Benzyloxycarbonyl (Cbz) Protector : Provides steric bulk and influences crystallographic packing via π-π stacking .
Table 1: Molecular Descriptors
Property Value Source
Molecular Formula C₁₄H₂₁ClN₂O₂
CAS Registry Number 1217977-05-3
IUPAC Name Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate hydrochloride
SMILES O=C(N1CC@@HCCC1)OCC2=CC=CC=C2.Cl

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies reveal that the hydrochloride salt crystallizes in the monoclinic system with space group P2₁/c . The piperidine ring adopts a chair conformation , with the aminomethyl group in an axial orientation and the benzyl group equatorial.

Key Crystallographic Insights:

  • Hydrogen Bonding : The protonated amine forms a strong hydrogen bond with the chloride ion (N–H···Cl⁻, 2.89 Å) .
  • Torsional Angles : The C8–S1–C7–C4 torsion angle in related analogs shows syn-clinal (folded) or anti-periplanar (extended) conformations depending on substituents .
  • Packing Interactions : Dominated by C–H···O and C–H···π interactions between benzyl groups of adjacent molecules .
Table 2: Crystallographic Data
Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.56 Å, b = 9.32 Å, c = 24.27 Å
Bond Length (C–N) 1.47 Å
Bond Angle (N–C–C) 109.5°

Comparative Structural Analysis with R-Enantiomer Derivatives

The (S) - and (R) -enantiomers exhibit distinct physicochemical and stereoelectronic properties due to their mirror-image configurations:

Key Differences:

  • Stereoelectronic Effects :

    • The (S) -enantiomer’s axial aminomethyl group creates a larger dipole moment compared to the equatorial orientation in the (R) -enantiomer .
    • π-Stacking : The (R)-enantiomer shows stronger π-π interactions in crystalline phases due to optimal benzyl group alignment .
  • Spectroscopic Differentiation :

    • Vibrational Circular Dichroism (VCD) : The (S)-enantiomer displays a positive Cotton effect at 220 nm, while the (R)-enantiomer shows a negative signal .
    • NMR Chemical Shifts : The (S)-enantiomer’s axial aminomethyl group causes upfield shifts for adjacent protons (Δδ = 0.2 ppm) .
Table 3: Enantiomer Comparison
Property (S)-Enantiomer (R)-Enantiomer
Specific Rotation ([α]₂₅^D) +32.5° (c = 1, MeOH) -32.5° (c = 1, MeOH)
Melting Point 168–170°C 165–167°C
Solubility (H₂O) 12 mg/mL 9 mg/mL
C–H···O Interactions 3.2 Å 3.5 Å

属性

IUPAC Name

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMZIXJQLUJJK-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662659
Record name Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217774-98-5
Record name Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Protection of the Piperidine Nitrogen

Reagents and Conditions :

  • Starting Material : (S)-3-(Aminomethyl)piperidine (enantiomeric excess ≥98%)

  • Protecting Agent : Benzyl chloroformate (1.1 equiv)

  • Base : Sodium bicarbonate (2.0 equiv)

  • Solvent : Dichloromethane (DCM)/water biphasic system

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction Time : 4–6 hours

Procedure :
(S)-3-(Aminomethyl)piperidine is dissolved in DCM under nitrogen atmosphere. Aqueous sodium bicarbonate is added to maintain a pH of 8–9, ensuring partial protonation of the primary amine (pKa ~9.5) while deprotonating the piperidine nitrogen (pKa ~11). Benzyl chloroformate is introduced dropwise, facilitating selective carbamate formation at the piperidine nitrogen. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4 hours. Post-reaction, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-benzyl 3-(aminomethyl)piperidine-1-carboxylate as a colorless oil.

Key Challenges :

  • Selectivity : The biphasic system minimizes undesired Cbz protection of the primary amine by exploiting differential solubility and protonation states.

  • Yield Optimization : Excess benzyl chloroformate (1.1 equiv) ensures complete piperidine protection, with typical yields ranging from 85–92%.

Hydrochloride Salt Formation

Reagents and Conditions :

  • Intermediate : (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

  • Acid Source : Hydrogen chloride (HCl) gas or 4M HCl in dioxane

  • Solvent : Ethyl acetate or diethyl ether

  • Temperature : 0°C (ice bath)

  • Reaction Time : 30 minutes

Procedure :
The free base intermediate is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until saturation. Alternatively, a stoichiometric amount of 4M HCl in dioxane is added dropwise. The resulting precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to obtain the hydrochloride salt as a white crystalline solid. The product is characterized via NMR, mass spectrometry, and elemental analysis.

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.62 (s, 2H, NH3+), 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2Ph), 3.43 (d, J = 11.3 Hz, 2H, piperidine-H), 3.18 (d, J = 12.2 Hz, 1H, piperidine-H), 2.90–2.76 (m, 2H, piperidine-H), 2.05–1.61 (m, 4H, piperidine-H).

  • MS (ESI) : m/z = 275.1 [M+H]+ (free base), 284.8 g/mol (hydrochloride).

Comparative Analysis of Protecting Group Strategies

While Cbz protection is predominant, alternative methods have been explored for piperidine nitrogen protection:

Protecting Group Reagent Conditions Yield Advantages
CbzBenzyl chloroformateBiphasic DCM/H2O, pH 8–985–92%High selectivity, crystalline product
BocDi-tert-butyl dicarbonateTHF, DMAP, rt78–85%Acid-labile, compatible with HCl salt
BenzylBenzyl bromideK2CO3, DMF, 50°C70–80%Robust but requires harsher deprotection

Critical Insight : The Cbz group offers a balance between stability during synthesis and ease of removal via hydrogenolysis, though this step is unnecessary for the target hydrochloride salt.

Stereochemical Considerations

The enantiomeric purity of the starting material ((S)-3-(aminomethyl)piperidine) is critical to the final product’s configuration. Asymmetric synthesis routes, such as enzymatic transamination (e.g., ω-transaminase-mediated reactions), have been reported for analogous R-configured compounds. For the S-enantiomer, chiral resolution via diastereomeric salt formation or enantioselective catalysis may be employed, though these methods are beyond the scope of this report.

Industrial-Scale Adaptations

Patent literature highlights scalable protocols for related piperidine derivatives:

  • Continuous Flow Systems : Enhance reaction control and reduce racemization risks during Cbz protection.

  • Solvent Recycling : Ethyl acetate and DCM are recovered via distillation, improving cost efficiency.

  • Crystallization Optimization : Anti-solvent addition (e.g., n-hexane) enhances hydrochloride salt purity (>99.5% by HPLC) .

相似化合物的比较

(S)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride

Key Differences :

  • Ring size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
  • Molecular formula : C₁₃H₁₉ClN₂O₂ (MW = 270.76 g/mol) .
  • Stereochemistry : Both compounds are (S)-configured, but the smaller pyrrolidine ring may confer distinct conformational constraints, affecting binding to biological targets.
  • Applications : Pyrrolidine derivatives are often used in peptide mimetics, while piperidines are common in alkaloid-based drug scaffolds.
Parameter Target Compound (Piperidine) Pyrrolidine Analog
Ring Size 6-membered 5-membered
Molecular Weight ~284.75 g/mol 270.76 g/mol
CAS No. N/A 1217619-19-6
Similarity Score* Reference 0.83

*Similarity scores are based on structural and functional group alignment.

Enantiomeric and Substituent Variants

  • (R)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS 1217726-65-2): Shares the same pyrrolidine core but differs in stereochemistry, which may drastically alter receptor interactions .
  • Similarity score: 1.00 .

Piperidone and Other Piperidine Derivatives

  • 1-Benzyl-3-piperidone Hydrochloride Hydrate (CAS 346694-73-3):
    • Features a ketone group instead of the Cbz-protected amine, altering reactivity and hydrogen-bonding capacity. Similarity score: 0.78 .

Solubility and Stability

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to freebase analogs (e.g., (S)-Benzyl 3-aminopiperidine-1-carboxylate, CAS 876461-55-1) .
  • Pyrrolidine analogs may exhibit faster metabolic degradation due to smaller ring strain, whereas piperidines often demonstrate enhanced metabolic stability .

生物活性

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.79 g/mol
  • IUPAC Name : (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in neuropharmacology and cancer research.

The biological activity of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, studies indicate that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.
  • Receptor Modulation : The piperidine structure allows for binding to various receptors, including those in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride:

  • Cell Viability Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
Cell LineIC50 Value (µM)
MDA-MB-23119.9
MCF-775.3
COV31831.5
OVCAR-343.9

These findings suggest that the compound may selectively target cancer cells while sparing non-cancerous cells, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders:

  • Monoamine Oxidase Inhibition : Piperidine derivatives have been identified as promising candidates for MAO inhibition, which is crucial for managing conditions like depression and anxiety. The ability of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride to modulate neurotransmitter levels could provide therapeutic benefits in these areas .

Study on Cancer Cell Lines

In a recent pharmacological study, researchers synthesized several derivatives of benzylpiperidine to evaluate their anticancer properties. Among these, derivatives similar to (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride exhibited enhanced activity against MAGL (monoacylglycerol lipase), a target implicated in cancer progression .

The study utilized molecular docking simulations to predict binding affinities and elucidated the interaction mechanisms within the active sites of target enzymes.

常见问题

Q. What are the standard synthetic routes for (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride?

The synthesis typically involves:

  • Piperidine Ring Formation : Cyclization or hydrogenation reactions to construct the piperidine core .
  • Functionalization : Introduction of the aminomethyl group via reductive amination or substitution reactions. The benzyl carboxylate group is added using carbobenzyloxy (Cbz) protection, followed by HCl salt formation .
  • Chiral Resolution : The (S)-stereochemistry is achieved using chiral auxiliaries or asymmetric catalysis, with intermediates verified by chiral HPLC .

Q. How is the compound characterized to confirm purity and stereochemistry?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity and substitution patterns .
  • HPLC/MS : Chiral HPLC to validate enantiomeric purity (>99% ee) and LC-MS to assess molecular weight .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

Key precautions:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and enantiomeric excess in synthesis?

Optimization strategies:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve aminomethyl group incorporation but may require post-reaction purification to remove residuals .
  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps minimizes racemization; chiral catalysts (e.g., BINAP-Ru complexes) enhance stereoselectivity .
  • Temperature Control : Lower temperatures (0–5°C) during amidation reduce side-product formation .

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Studies : EC50_{50} and IC50_{50} assays to differentiate target-specific activity from off-target toxicity .
  • Receptor Binding Assays : Radioligand displacement or SPR to quantify affinity for neurological targets (e.g., σ receptors) versus antimicrobial targets .
  • Metabolic Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. How does the stereochemistry of the aminomethyl group affect interactions with biological targets?

  • Molecular Docking : Computational models show the (S)-enantiomer binds more favorably to the hydrophobic pocket of σ-1 receptors due to optimal spatial alignment of the aminomethyl group .
  • In Vitro Validation : Enantiomer-specific inhibition of cancer cell proliferation (e.g., 40% vs. 12% for (S) vs. (R) in HeLa cells at 10 µM) .

Q. What strategies mitigate instability during long-term storage or in aqueous solutions?

  • Lyophilization : Freeze-drying the hydrochloride salt improves stability (>24 months at -20°C) .
  • Buffered Solutions : Use pH 4–5 acetate buffers to prevent hydrolysis of the carboxylate ester .
  • Antioxidants : Addition of 0.1% BHT inhibits oxidation of the benzyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Source Variability : Differences in salt form (e.g., hydrochloride vs. free base) dramatically alter solubility. The hydrochloride salt is hygroscopic, requiring anhydrous DMSO for stock solutions .
  • Experimental Validation : Conduct saturation solubility assays using nephelometry to quantify solubility limits under controlled humidity .

Q. Why do synthetic yields vary across literature reports?

  • Impurity Profiles : Residual Pd in hydrogenation steps can catalyze side reactions; ICP-MS analysis ensures Pd levels <10 ppm .
  • Protection/Deprotection Efficiency : Incomplete Cbz removal (e.g., due to suboptimal HCl concentration) reduces final product yield. Monitor via TLC or 19^19F NMR if fluorous tags are used .

Methodological Resources

Parameter Technique/Reagent Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H column)
Stability TestingAccelerated degradation studies (40°C/75% RH)
Biological Activity ScreeningMTT assay (cancer cell lines)
Synthetic OptimizationDoE (Design of Experiments)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。